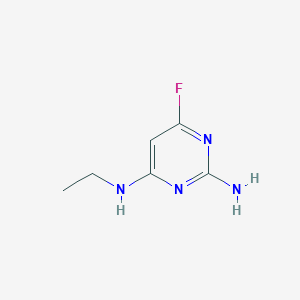
N4-Ethyl-6-fluoropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Ethyl-6-fluoropyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives. It is widely used in scientific research for its unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of N4-Ethyl-6-fluoropyrimidine-2,4-diamine involves the inhibition of enzymes involved in DNA synthesis. It specifically targets the enzymes dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis. By inhibiting these enzymes, N4-Ethyl-6-fluoropyrimidine-2,4-diamine prevents the growth and replication of cancer cells and viruses.
Effets Biochimiques Et Physiologiques
N4-Ethyl-6-fluoropyrimidine-2,4-diamine has various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and replication of viruses by targeting the enzymes involved in viral replication. In addition, N4-Ethyl-6-fluoropyrimidine-2,4-diamine has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N4-Ethyl-6-fluoropyrimidine-2,4-diamine in lab experiments is its specificity for the enzymes involved in DNA synthesis. This makes it a valuable tool for studying the mechanisms of DNA synthesis and replication. However, one of the limitations of using N4-Ethyl-6-fluoropyrimidine-2,4-diamine is its potential toxicity. It is important to use appropriate safety measures when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N4-Ethyl-6-fluoropyrimidine-2,4-diamine. One direction is the development of new derivatives of this compound with improved anticancer and antiviral properties. Another direction is the study of the mechanism of action of N4-Ethyl-6-fluoropyrimidine-2,4-diamine in more detail, including the identification of new targets for this compound. Finally, the potential use of N4-Ethyl-6-fluoropyrimidine-2,4-diamine as a therapeutic agent for cancer and viral infections should be further explored.
Conclusion:
In conclusion, N4-Ethyl-6-fluoropyrimidine-2,4-diamine is a compound with unique biochemical and physiological properties that make it a valuable tool for scientific research. Its specificity for the enzymes involved in DNA synthesis makes it a valuable tool for studying the mechanisms of DNA synthesis and replication. Further research on this compound may lead to the development of new anticancer and antiviral therapies.
Méthodes De Synthèse
The synthesis of N4-Ethyl-6-fluoropyrimidine-2,4-diamine can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-6-fluoropyrimidine with ethylamine to form N4-ethyl-2-chloro-6-fluoropyrimidine. The second step involves the reaction of N4-ethyl-2-chloro-6-fluoropyrimidine with ammonia to form N4-Ethyl-6-fluoropyrimidine-2,4-diamine. This synthesis method has been reported in various scientific journals and is considered a reliable method for the preparation of N4-Ethyl-6-fluoropyrimidine-2,4-diamine.
Applications De Recherche Scientifique
N4-Ethyl-6-fluoropyrimidine-2,4-diamine has various scientific research applications. It has been extensively studied for its anticancer properties. Studies have shown that N4-Ethyl-6-fluoropyrimidine-2,4-diamine inhibits the growth of cancer cells by targeting the enzymes involved in DNA synthesis. It has also been studied for its antiviral properties. Studies have shown that N4-Ethyl-6-fluoropyrimidine-2,4-diamine inhibits the replication of the hepatitis C virus.
Propriétés
Numéro CAS |
165258-68-4 |
|---|---|
Nom du produit |
N4-Ethyl-6-fluoropyrimidine-2,4-diamine |
Formule moléculaire |
C6H9FN4 |
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
4-N-ethyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9FN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11) |
Clé InChI |
XXCLMFLZJDPHDB-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=NC(=N1)N)F |
SMILES canonique |
CCNC1=CC(=NC(=N1)N)F |
Synonymes |
2,4-Pyrimidinediamine,N4-ethyl-6-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



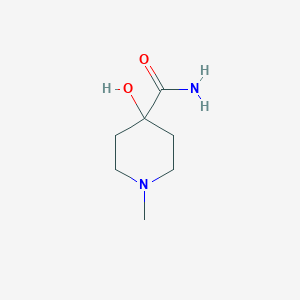
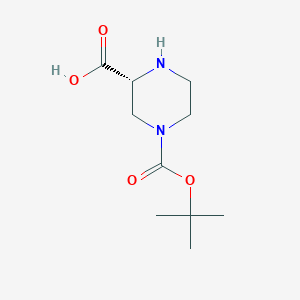
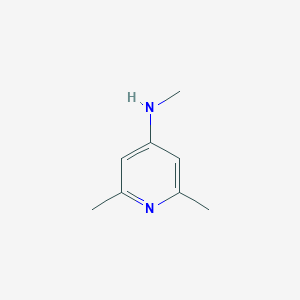
![2,3-Dihydrofuro[2,3-b]pyridine-6-carbonitrile](/img/structure/B62373.png)
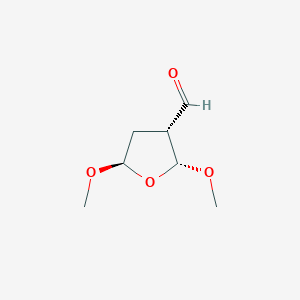

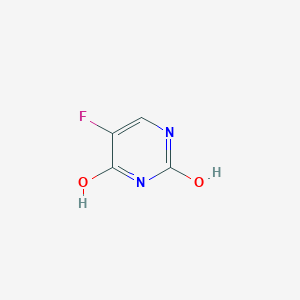
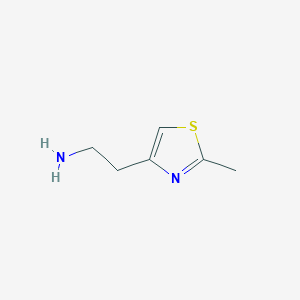
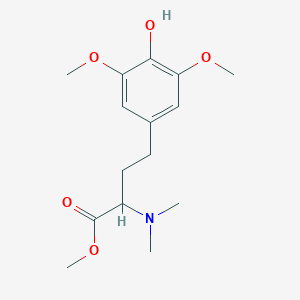
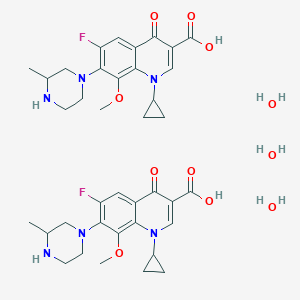
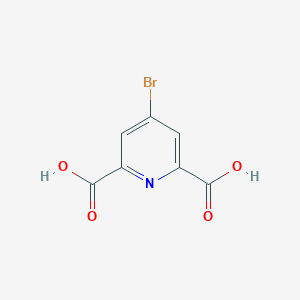
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
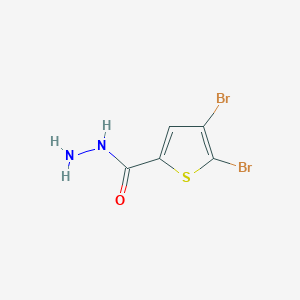
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)